4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine
Description
This compound is a pyrimidine derivative featuring a piperazine ring substituted with a 2,4-difluorophenylmethyl group at the 4-position. The pyrimidine core is further modified with N,N-dimethyl and 6-methyl substituents. Such structural motifs are common in pharmaceuticals targeting central nervous system (CNS) receptors, particularly dopamine and serotonin subtypes, due to their ability to modulate receptor affinity and selectivity .
Properties
IUPAC Name |
4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N5/c1-13-10-17(22-18(21-13)23(2)3)25-8-6-24(7-9-25)12-14-4-5-15(19)11-16(14)20/h4-5,10-11H,6-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQDOWRTLCMKQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)CC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . This inhibition is achieved through a non-competitive and irreversible mechanism . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function, which are the primary biochemical pathways influenced by this compound . The downstream effects of this inhibition could potentially disrupt the normal functioning of cells, leading to the treatment of certain conditions such as mycoses .
Pharmacokinetics
Given its role as an antifungal agent, it can be inferred that it has sufficient bioavailability to exert its therapeutic effects .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of normal cellular functions due to the inhibition of ENTs . This disruption can lead to the death of pathogenic fungi, thereby treating mycoses .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including issues related to the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels.
Biological Activity
The compound 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a piperazine ring and a pyrimidine moiety, along with a difluorophenyl group. Its molecular formula is , with a molecular weight of approximately 333.4 g/mol. The presence of fluorine atoms in its structure is significant as it often enhances the biological activity and metabolic stability of pharmaceutical agents.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may act as an inhibitor or modulator, influencing key biochemical pathways involved in disease processes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes involved in cell signaling pathways, particularly those related to cancer proliferation.
- Receptor Modulation : It could interact with neurotransmitter receptors, impacting neurological functions and offering potential in treating psychiatric disorders.
Biological Activity Studies
Research on the biological activity of this compound has indicated promising results in several areas:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit cancer cell growth by targeting dihydrofolate reductase (DHFR) and other related enzymes. For instance, fluorinated analogs have demonstrated potent inhibitory effects on DHFR, which is critical for DNA synthesis and cell proliferation .
Neuropharmacological Effects
The piperazine component suggests potential applications in treating neurological disorders. Compounds with piperazine rings are often investigated for their ability to modulate serotonin and dopamine receptors, which are pivotal in mood regulation and cognitive function.
Case Studies
- In vitro Studies : Research has demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, indicating a potential for therapeutic development.
- Animal Models : In vivo studies have suggested that these compounds can cross the blood-brain barrier, making them suitable candidates for neurological applications.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar molecules:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2,4-Difluorophenylpiperazine | Piperazine + Difluorophenyl | Antidepressant effects |
| N-Ethylpyrimidin-4-amine | Pyrimidine only | Limited receptor activity |
| 4-Amino-4-deoxy-10-methylpteroyl-L-ornithine | Folate analog | Strong DHFR inhibition |
The unique combination of the piperazine ring and pyrimidine moiety in the target compound enhances its affinity for various biological targets compared to its analogs.
Comparison with Similar Compounds
Structural Analogues with Piperazine and Pyrimidine Moieties
The following table summarizes key structural and pharmacological differences:
Key Structural Differences and Implications
- Piperazine Substitution: The target compound’s 2,4-difluorophenylmethyl group distinguishes it from analogues like 4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-2-amine . Fluorine atoms enhance lipophilicity and metabolic stability compared to non-halogenated analogues.
- Core Heterocycle : Unlike imidazo[1,2-a]pyridine derivatives (e.g., ), the pyrimidine core in the target compound may reduce off-target interactions due to smaller steric bulk.
- N,N-Dimethyl Group : This substituent likely improves solubility and bioavailability compared to compounds with bulkier groups (e.g., cyclopropylmethyl in ) .
Pharmacological and Functional Comparisons
Receptor Affinity and Selectivity
- Dopamine D4 Receptor: The benzoindane S 18126 () exhibits nanomolar affinity for D4 receptors (Ki = 2.4 nM), a trait inferred for the target compound due to its analogous piperazine-difluorophenyl motif. However, direct binding data for the target is lacking.
- Off-Target Effects : Unlike raclopride (a D2/D3 antagonist), piperazine-based compounds like S 18126 and the target compound show minimal interaction with D2 receptors, reducing extrapyramidal side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
